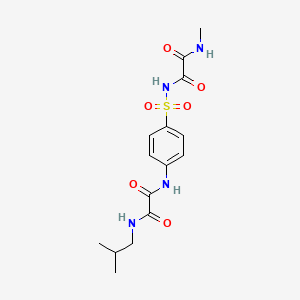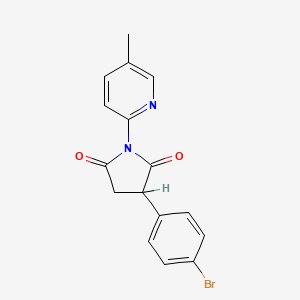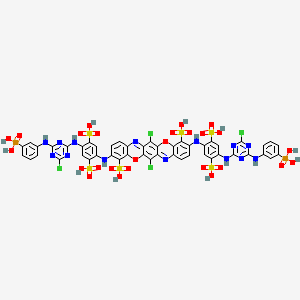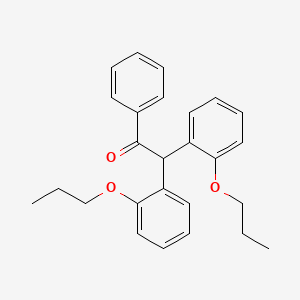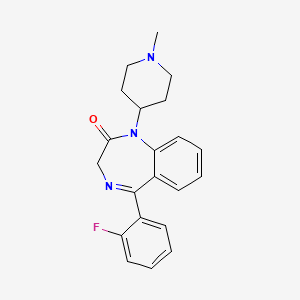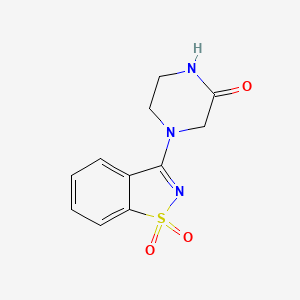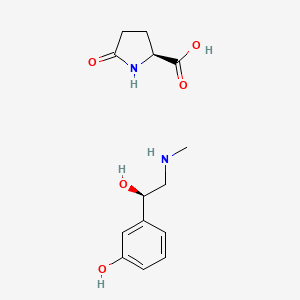
Phenylephrine pidolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylephrine pidolate is a chemical compound that combines phenylephrine, a well-known alpha-1 adrenergic receptor agonist, with pidolic acid. Phenylephrine is commonly used as a decongestant, vasopressor, and mydriatic agent. The combination with pidolic acid enhances its stability and bioavailability, making it a valuable compound in various medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenylephrine pidolate typically involves the reaction of phenylephrine with pidolic acid. Phenylephrine can be synthesized through the asymmetric hydrogenation of a precursor compound using a ruthenium-containing BINAP catalyst system . The reaction conditions for this process include maintaining a controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the purification of the final product through crystallization or other separation techniques to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions: Phenylephrine pidolate undergoes various chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert phenylephrine to its corresponding alcohol derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylephrine derivatives.
Aplicaciones Científicas De Investigación
Phenylephrine pidolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Utilized in the development of decongestants, vasopressors, and mydriatic agents.
Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Phenylephrine pidolate exerts its effects primarily through its action on alpha-1 adrenergic receptors. By binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, which activate signaling pathways involving calcium ions and protein kinases .
Comparación Con Compuestos Similares
Phenylephrine pidolate can be compared with other similar compounds such as:
Phenylephrine Hydrochloride: Another salt form of phenylephrine, commonly used in decongestants and vasopressors.
Pseudoephedrine: A decongestant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A compound with both alpha and beta adrenergic activity, used as a bronchodilator and stimulant.
Uniqueness: this compound’s combination with pidolic acid enhances its stability and bioavailability compared to other forms of phenylephrine. This makes it particularly useful in formulations where prolonged action and stability are desired.
Propiedades
Número CAS |
93963-54-3 |
|---|---|
Fórmula molecular |
C14H20N2O5 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-3-2-4-8(11)5-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t9-;3-/m00/s1 |
Clave InChI |
NSUXTBXMGMEBDG-SCKZZFMESA-N |
SMILES isomérico |
CNC[C@@H](C1=CC(=CC=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CNCC(C1=CC(=CC=C1)O)O.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


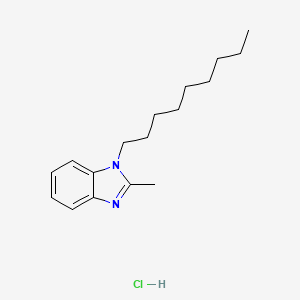
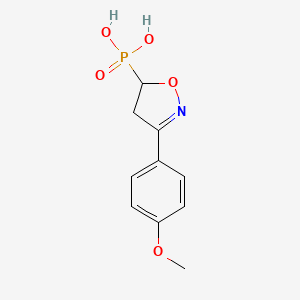
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
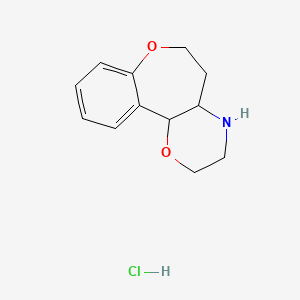
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
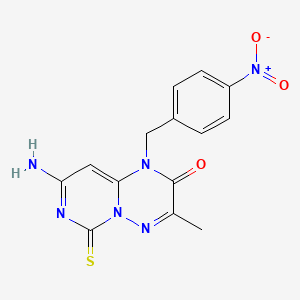
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
